2-[4-(1-Piperidinyl)butoxy]benzaldehyde
Description
2-[4-(1-Piperidinyl)butoxy]benzaldehyde is an ortho-substituted benzaldehyde derivative featuring a butoxy linker terminated by a piperidine moiety. The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility. Key properties include:
- Molecular formula: C₁₆H₂₃NO₂·HCl (hydrochloride salt)
- Molecular weight: 298 g/mol (hydrochloride salt)
- LogP: Estimated ~3.5 (similar to its 4-substituted analog)
- Purity: ≥95% (typical for commercial batches)
- Physical form: Solid
The ortho-substitution on the benzaldehyde ring distinguishes it from para- (4-position) or meta- (3-position) analogs, influencing steric and electronic properties critical for applications in medicinal chemistry or agrochemical synthesis.
Properties
IUPAC Name |
2-(4-piperidin-1-ylbutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-14-15-8-2-3-9-16(15)19-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9,14H,1,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSZXNGMTYFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651082 | |
| Record name | 2-[4-(Piperidin-1-yl)butoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82625-42-1 | |
| Record name | Benzaldehyde, 2-[4-(1-piperidinyl)butoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82625-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Piperidin-1-yl)butoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-Piperidinyl)butoxy]benzaldehyde typically involves the reaction of 4-(1-piperidinyl)butanol with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the butanol and benzaldehyde moieties.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The product is often purified through techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 2-[4-(1-Piperidinyl)butoxy]benzoic acid.
Reduction: 2-[4-(1-Piperidinyl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(1-Piperidinyl)butoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-Piperidinyl)butoxy]benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-[4-(1-piperidinyl)butoxy]benzaldehyde hydrochloride with three closely related compounds:
Key Observations :
- Linker Length : The butoxy chain (4-carbon linker) in the target compound increases lipophilicity (LogP ~3.5) compared to the ethyl-linked analog (estimated LogP ~2.5–3.0), favoring membrane permeability .
- Salt Form : Hydrochloride salts improve aqueous solubility but may require additional steps for free base generation in synthetic applications .
Pharmacological Relevance
Piperidine-containing benzaldehydes are explored as intermediates in drug discovery. For example:
- 4-Substituted analogs (e.g., 4-[4-(1-piperidinyl)butoxy]benzaldehyde) are used in synthesizing kinase inhibitors due to their balanced lipophilicity and solubility .
- Ethyl-linked analogs (e.g., 4-[2-(piperidin-1-yl)ethyl]benzaldehyde) show promise in CNS drug development, where shorter linkers may enhance blood-brain barrier penetration .
- However, its discontinued status limits recent studies .
Biological Activity
2-[4-(1-Piperidinyl)butoxy]benzaldehyde, a compound characterized by its unique structural features, including a piperidine ring, a butoxy group, and a benzaldehyde moiety, has garnered attention in various fields such as medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.
- Molecular Formula : C16H23NO2
- CAS Number : 82625-42-1
- Molecular Weight : 275.36 g/mol
The compound's structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Binding : The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction could influence pathways related to mood regulation and cognitive functions.
- Covalent Bond Formation : The benzaldehyde component can form covalent bonds with nucleophilic sites on proteins, altering their functional states and potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives and found that certain structural modifications could enhance their efficacy against bacterial strains .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being investigated for its potential neuropharmacological effects. Initial studies suggest that it may act as a selective ligand for adenosine receptors, which are implicated in numerous neurological disorders .
Case Studies
- Adenosine Receptor Modulation : A study focused on the modulation of adenosine receptors by compounds structurally similar to this compound demonstrated that these compounds could influence heart rate and norepinephrine release in preclinical models. This suggests potential applications in treating cardiovascular conditions .
- Antimicrobial Screening : In a recent screening assay involving several derivatives, this compound was tested against various bacterial strains. Results indicated promising antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[4-(1-Piperidinyl)butoxy]benzaldehyde | Piperidine attached to butoxy-benzaldehyde | Antimicrobial properties, receptor binding |
| 4-Dimethylaminobenzaldehyde | Dimethylamino group on benzaldehyde | Used in colorimetric assays |
| 2-(4-Piperidinyl)ethanol | Piperidine attached to ethanol | Exhibits sedative properties |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
